Butalbital-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butalbital-13C4 is a stable isotope-labeled compound of butalbital, a barbiturate derivative commonly used for its muscle-relaxing and anti-anxiety properties. The compound is labeled with carbon-13 isotopes at four positions, making it useful in various scientific research applications, particularly in mass spectrometry and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butalbital-13C4 involves the incorporation of carbon-13 isotopes into the butalbital molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of carbon-13 labeled precursors.
Cyclization: The labeled precursors undergo cyclization to form the barbiturate ring structure.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carbon-13 labeled precursors are synthesized.
Automated Processes: Automated systems are used for the cyclization and functional group modification steps to ensure consistency and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications
Chemical Reactions Analysis
Types of Reactions
Butalbital-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the barbiturate ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed
Major Products
The major products formed from these reactions include various substituted barbiturates and their corresponding alcohols and carbonyl compounds .
Scientific Research Applications
Butalbital-13C4 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of butalbital and its metabolites.
Biology: Employed in metabolic studies to trace the biochemical pathways of butalbital in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of butalbital.
Industry: Applied in the development and quality control of pharmaceutical formulations containing butalbital .
Mechanism of Action
Butalbital-13C4, like butalbital, exerts its effects by depressing the central nervous system. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of neurons. This results in decreased neuronal excitability and produces sedative, muscle-relaxing, and anti-anxiety effects .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with longer duration of action.
Secobarbital: A barbiturate with a shorter duration of action compared to butalbital.
Amobarbital: Similar in structure but differs in the side chains attached to the barbiturate ring .
Uniqueness of Butalbital-13C4
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of metabolic pathways. Its specific labeling allows for more accurate and sensitive detection in mass spectrometry compared to non-labeled butalbital .
Biological Activity
Butalbital-13C4 is a stable isotope-labeled analogue of butalbital, a barbiturate commonly used in combination medications for the treatment of tension-type headaches and migraines. This article explores the biological activity of this compound, examining its pharmacodynamics, pharmacokinetics, and associated clinical findings.
Butalbital acts primarily as a central nervous system (CNS) depressant. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA-A receptors, which are critical for reducing neuronal excitability. This allosteric modulation increases chloride ion influx, leading to hyperpolarization of neurons and a subsequent decrease in neurotransmitter release .
Key Mechanistic Insights:
- GABA-A Receptor Interaction: Butalbital binds to specific sites on the GABA-A receptor, potentiating GABA's effects .
- Neuronal Excitability: The compound reduces impulse conduction and neuronal excitability, contributing to its sedative properties .
2. Pharmacokinetics
The pharmacokinetic profile of this compound mirrors that of its non-labeled counterpart, but with enhanced precision in quantification during studies due to its isotopic labeling. Key pharmacokinetic parameters include:
3.1 Birth Defects Association Study
A significant study investigated the relationship between maternal use of butalbital during pregnancy and congenital heart defects. The National Birth Defects Prevention Study revealed statistically significant associations between periconceptional butalbital use and specific heart defects:
- Tetralogy of Fallot: Adjusted odds ratio = 3.04
- Pulmonary Valve Stenosis: Adjusted odds ratio = 5.73
- Secundum-type Atrial Septal Defect: Adjusted odds ratio = 3.06
These findings suggest potential teratogenic effects associated with butalbital use during early pregnancy, necessitating further research to confirm these associations and assess risk-benefit ratios in clinical settings .
3.2 Postmortem Drug Analysis
In a study analyzing the distribution of butalbital in postmortem tissues, various specimen-to-blood ratios were established, indicating that butalbital distributes widely across tissues:
Tissue | Specimen/Blood Ratio |
---|---|
Muscle | 0.66 ± 0.09 |
Kidney | 0.98 ± 0.09 |
Brain | 0.96 ± 0.07 |
Liver | 2.22 ± 0.04 |
These ratios provide insight into how butalbital is retained in different organs postmortem and can inform toxicological assessments .
4. Conclusion
This compound serves as an important tool for understanding the biological activity of butalbital through enhanced quantification methods in pharmacokinetic studies. Its mechanism as a GABA-A receptor modulator underpins its clinical use as a sedative and analgesic agent.
However, emerging evidence concerning the potential risks associated with its use during pregnancy highlights the need for cautious prescribing practices and further exploration into its safety profile.
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
5-(2-methylpropyl)-5-prop-2-enyl-(2,4,5,6-13C4)1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i8+1,9+1,10+1,11+1 |
InChI Key |
UZVHFVZFNXBMQJ-JQXHBQSKSA-N |
Isomeric SMILES |
CC(C)C[13C]1([13C](=O)N[13C](=O)N[13C]1=O)CC=C |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.